molecular formula C22H34O12 B12502768 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid

2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid

Katalognummer: B12502768
Molekulargewicht: 490.5 g/mol
InChI-Schlüssel: FYYGMMFZHDRZLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid is a complex organic compound with the molecular formula C20H30O10 It is characterized by its multiple ethoxy groups attached to a terephthalic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid typically involves the reaction of 2,5-dihydroxyterephthalic acid with 2-(2-methoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its solubility and stability.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid involves its interaction with various molecular targets. The ethoxy groups enhance its solubility and facilitate its transport across cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalohydrazide
  • 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalaldehyde
  • 2,5-Bis(2-(2-methoxyethoxy)ethoxy)terephthalohydrazide

Uniqueness

2,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)terephthalic acid is unique due to its multiple ethoxy groups, which confer enhanced solubility and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high solubility and stability .

Eigenschaften

Molekularformel

C22H34O12

Molekulargewicht

490.5 g/mol

IUPAC-Name

2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]terephthalic acid

InChI

InChI=1S/C22H34O12/c1-27-3-5-29-7-9-31-11-13-33-19-15-18(22(25)26)20(16-17(19)21(23)24)34-14-12-32-10-8-30-6-4-28-2/h15-16H,3-14H2,1-2H3,(H,23,24)(H,25,26)

InChI-Schlüssel

FYYGMMFZHDRZLK-UHFFFAOYSA-N

Kanonische SMILES

COCCOCCOCCOC1=CC(=C(C=C1C(=O)O)OCCOCCOCCOC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.